![molecular formula C22H27N5OS B4851251 N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4851251.png)
N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide
Overview
Description
N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide, also known as BTA-EG4, is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide is not fully understood, but it is thought to involve the inhibition of various cellular pathways involved in cell growth, survival, and inflammation. N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth. N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide has also been shown to inhibit the activity of various signaling pathways, including the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of apoptosis (programmed cell death), and the inhibition of inflammation. N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide has also been shown to have neuroprotective effects, including the protection of neurons from oxidative stress and the improvement of cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide in lab experiments is its relatively low toxicity compared to other small molecules. N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide has also been shown to have high stability in various biological environments, including serum and brain tissue. One limitation of using N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are many potential future directions for research on N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide, including the development of new synthesis methods to improve its yield and purity, the identification of its exact mechanism of action, and the development of new applications in various fields. One potential future direction is the development of N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another potential future direction is the development of N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide as a tool for studying various cellular pathways involved in cell growth, survival, and inflammation.
Scientific Research Applications
N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurodegenerative diseases, N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease. In infectious diseases, N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5OS/c1-16(2)18-5-3-17(4-6-18)14-26-9-11-27(12-10-26)15-22(28)23-19-7-8-20-21(13-19)25-29-24-20/h3-8,13,16H,9-12,14-15H2,1-2H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHOEALTGHOKFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NC3=CC4=NSN=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-{4-[4-(propan-2-yl)benzyl]piperazin-1-yl}acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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